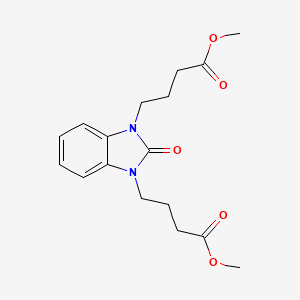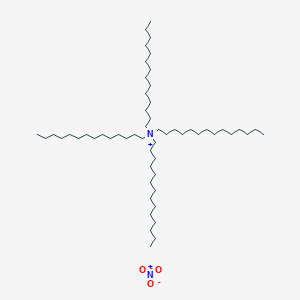
N,N,N-Tritetradecyltetradecan-1-aminium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tritetradecyltetradecan-1-aminium nitrate is a quaternary ammonium compound These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tritetradecyltetradecan-1-aminium nitrate typically involves the quaternization of N,N,N-Tritetradecyltetradecan-1-amine with a nitrate source. One common method is to react N,N,N-Tritetradecyltetradecan-1-amine with nitric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the other end. This method is efficient and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tritetradecyltetradecan-1-aminium nitrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrate ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Ion exchange resins in aqueous solutions.
Major Products Formed
Oxidation: The major products are typically oxidized forms of the aminium ion.
Reduction: Reduced forms of the aminium ion.
Substitution: Various substituted quaternary ammonium compounds depending on the anion used.
Wissenschaftliche Forschungsanwendungen
N,N,N-Tritetradecyltetradecan-1-aminium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The mechanism of action of N,N,N-Tritetradecyltetradecan-1-aminium nitrate involves its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. This makes it effective as a disinfectant. In drug delivery, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Tritetradecyltetradecan-1-aminium chloride
- N,N,N-Tritetradecyltetradecan-1-aminium bromide
- N,N,N-Tritetradecyltetradecan-1-aminium sulfate
Uniqueness
Compared to its chloride, bromide, and sulfate counterparts, N,N,N-Tritetradecyltetradecan-1-aminium nitrate has unique properties due to the nitrate ion. The nitrate ion can participate in additional chemical reactions, such as nitration, which can be useful in specific applications. Additionally, the nitrate form may exhibit different solubility and stability characteristics, making it suitable for particular industrial and research applications.
Eigenschaften
CAS-Nummer |
63893-37-8 |
|---|---|
Molekularformel |
C56H116N2O3 |
Molekulargewicht |
865.5 g/mol |
IUPAC-Name |
tetra(tetradecyl)azanium;nitrate |
InChI |
InChI=1S/C56H116N.NO3/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57(54-50-46-42-38-34-30-26-22-18-14-10-6-2,55-51-47-43-39-35-31-27-23-19-15-11-7-3)56-52-48-44-40-36-32-28-24-20-16-12-8-4;2-1(3)4/h5-56H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
JLJNUJBMXKCNEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCC)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
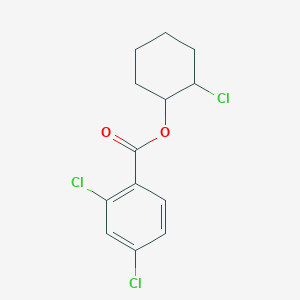
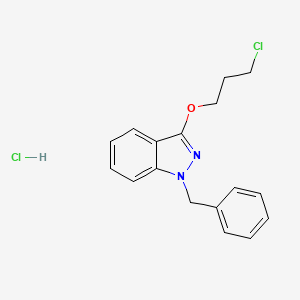

![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
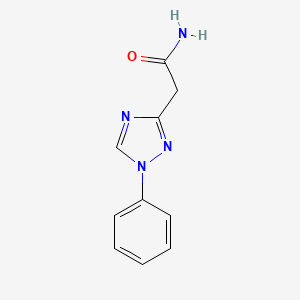
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

